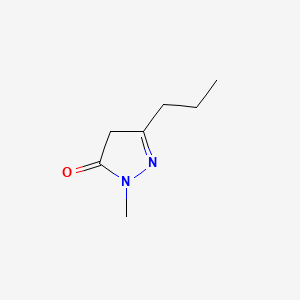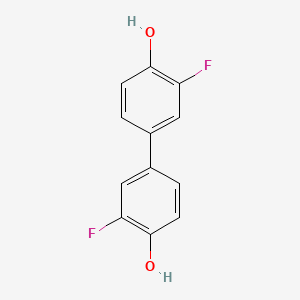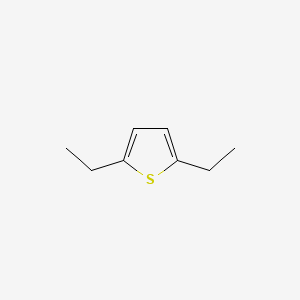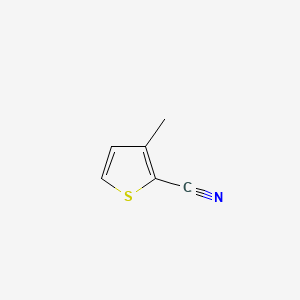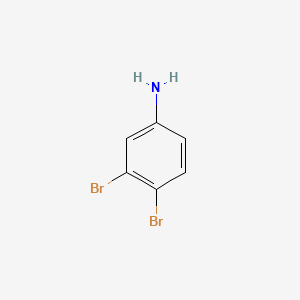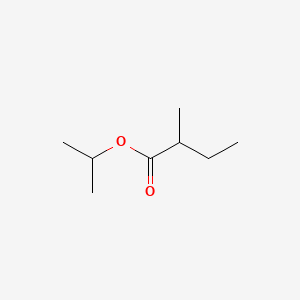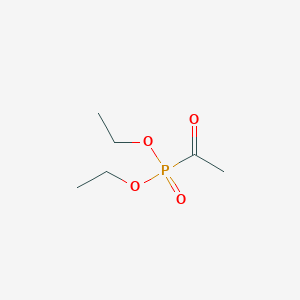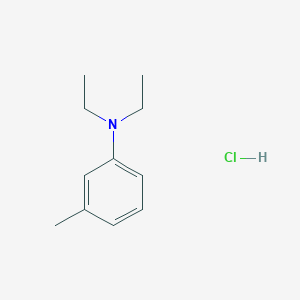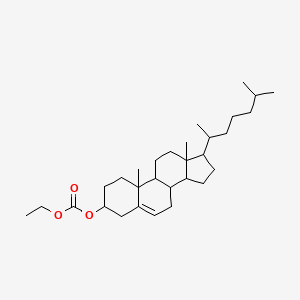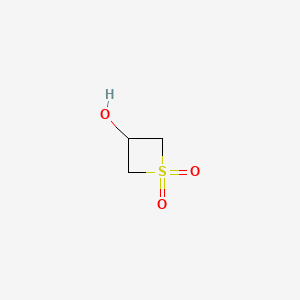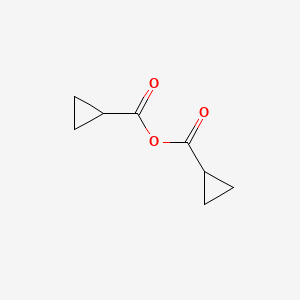
Cyclopropanecarboxylic acid anhydride
Vue d'ensemble
Description
Cyclopropanecarboxylic acid anhydride is an organic compound with the molecular formula C8H10O3. It is derived from cyclopropanecarboxylic acid and is characterized by the presence of a three-membered cyclopropane ring. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid anhydride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including esters and amides.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Polymer Chemistry: It is used in the preparation of polymers and copolymers.
Mécanisme D'action
Mode of Action
The mode of action of cyclopropanecarboxylic acid anhydride involves its interaction with water to form carboxylic acids . This reaction is a part of the general mechanism of anhydride reactions. The reactivity of carboxylic acid derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .
Biochemical Pathways
This compound is involved in various biochemical pathways. It’s worth noting that carboxylic acid derivatives, such as this compound, play a crucial role in many biochemical processes .
Pharmacokinetics
The compound’s molecular weight (15417) suggests that it may have good bioavailability .
Result of Action
The compound’s ability to form carboxylic acids upon interaction with water suggests that it may influence various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by temperature, pH, and the presence of other substances .
Safety and Hazards
Orientations Futures
With ongoing advancements in organic chemistry, the role of cyclopropanecarboxylic acid, from which the anhydride is derived, as a chemical building block is expected to expand . Its strained cyclopropane ring structure offers unique reactivity that may be harnessed in novel ways in the synthesis of complex molecules .
Analyse Biochimique
Biochemical Properties
Cyclopropanecarboxylic acid anhydride plays a significant role in biochemical reactions, particularly in the formation of amides and esters. It interacts with various enzymes and proteins, facilitating acylation reactions. For instance, it can react with alcohols to form esters and with amines to form amides . These interactions are crucial in the synthesis of various biochemical compounds and pharmaceuticals.
Cellular Effects
This compound influences cellular processes by modifying proteins and enzymes through acylation. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of proteins can alter their function and localization within the cell, impacting processes such as signal transduction and metabolic regulation .
Molecular Mechanism
The molecular mechanism of this compound involves nucleophilic acyl substitution reactions. It reacts with nucleophiles such as alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively . These reactions are facilitated by the high reactivity of the anhydride group, which makes it a valuable reagent in organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability under controlled conditions. It can hydrolyze over time when exposed to moisture, leading to the formation of cyclopropanecarboxylic acid . Long-term studies have shown that its effects on cellular function can vary depending on the duration of exposure and the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can effectively modify target proteins and enzymes without causing significant toxicity. At high doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic processes . These findings highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis to cyclopropanecarboxylic acid. This hydrolysis is catalyzed by esterases and other hydrolytic enzymes . The resulting cyclopropanecarboxylic acid can further participate in various metabolic reactions, contributing to the overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with binding proteins. Its distribution is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich regions of the cell . This localization can affect its reactivity and interactions with cellular components.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Its subcellular localization is influenced by its chemical properties and the presence of targeting signals that direct it to specific compartments . This localization is crucial for its role in modifying cellular components and regulating biochemical processes.
Méthodes De Préparation
Cyclopropanecarboxylic acid anhydride can be synthesized through several methods:
Reaction of Cyclopropanecarboxylic Acid with Acid Chlorides: One common method involves the reaction of cyclopropanecarboxylic acid with an acid chloride in the presence of a base such as pyridine.
Dehydration of Cyclopropanecarboxylic Acid: Another method involves the dehydration of cyclopropanecarboxylic acid using dehydrating agents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2).
Analyse Des Réactions Chimiques
Cyclopropanecarboxylic acid anhydride undergoes various chemical reactions:
Comparaison Avec Des Composés Similaires
Cyclopropanecarboxylic acid anhydride can be compared with other acid anhydrides such as acetic anhydride and benzoic anhydride:
Acetic Anhydride: Unlike this compound, acetic anhydride is derived from acetic acid and is commonly used in acetylation reactions.
Benzoic Anhydride: Benzoic anhydride is derived from benzoic acid and is used in the synthesis of benzoyl derivatives.
Similar Compounds
- Acetic Anhydride
- Benzoic Anhydride
- Succinic Anhydride
- Glutaric Anhydride
This compound stands out due to its unique cyclopropane ring, which imparts distinct reactivity and properties compared to other anhydrides .
Propriétés
IUPAC Name |
cyclopropanecarbonyl cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7(5-1-2-5)11-8(10)6-3-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEPOJMTQYNFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304854 | |
| Record name | Cyclopropanecarboxylic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33993-24-7 | |
| Record name | 33993-24-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarboxylic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropanecarbonyl cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of cyclopropanecarboxylic acid anhydride in the synthesis of the analgesic compound described in the research paper?
A1: In this study, this compound is used as an acylating agent. [] It reacts with a 1,4-benzodiazocine derivative (specifically, the "nor-base") to introduce a cyclopropanecarbonyl group onto the nitrogen atom at position 9. This N-acylation step is crucial for the subsequent steps in the synthesis and ultimately contributes to the final structure of the target compound, 4-(cyclopropylmethyl)-3,4,5,6-tetrahydro-2H-1,5-methano-1, 4-benzodiazocin-9-amine (compound 6 in the paper), and its congeners. These compounds were then evaluated for their antinociceptive and opiate antagonist activities.
Q2: How does the introduction of the cyclopropanecarbonyl group, facilitated by this compound, potentially impact the structure-activity relationship (SAR) of the synthesized analgesic compounds?
A2: While the paper doesn't delve deep into the specific SAR concerning the cyclopropanecarbonyl group, it's important to note that modifications to a molecule's structure can significantly impact its biological activity. [] The introduction of the cyclopropanecarbonyl group, facilitated by this compound, could influence:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
